Thymocartin
Overview
Description
Thymocartin, also known as T4 or RGH-0206, is a synthetic tetrapeptide patented by the Hungarian multinational pharmaceutical and biotechnology company Gedeon Richter Plc. It is a fragment of the naturally occurring thymic factor thymopoietin, specifically the 32-35 amino acid sequence. This compound has shown potential as an immunomodulating agent, affecting both humoral and cellular immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymocartin is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids used in the synthesis of this compound are arginine, lysine, aspartic acid, and valine. The synthesis involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repeat: Steps 2 and 3 are repeated until the peptide chain is complete.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale SPPS equipment. The process is automated to ensure consistency and efficiency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Thymocartin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, particularly at the methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids .
Scientific Research Applications
Thymocartin has a wide range of scientific research applications:
Immunology: This compound is used to study immunodeficiency diseases due to its immunomodulatory properties.
Cancer Research: It has shown potential in cancer research, particularly in enhancing the immune response against tumors.
Drug Development: This compound is used in the development of new immunomodulatory drugs.
Biological Studies: It is used to study the effects of peptides on cellular processes and immune responses.
Mechanism of Action
Thymocartin exerts its effects by modulating the immune system. It affects both humoral and cellular immune responses by increasing the number of splenic T cells and restoring the rejection capacity of thymectomized mice. The molecular targets include T cells, and the pathways involved are related to immune modulation .
Comparison with Similar Compounds
Similar Compounds
Thymopentin (TP5): Another synthetic peptide derived from thymopoietin, used for similar immunomodulatory purposes.
Thymosin Alpha-1: A peptide with immunomodulatory properties, used in the treatment of various diseases.
Thymotrinan (TP3): Another fragment of thymopoietin with similar applications.
Uniqueness
Thymocartin is unique due to its specific amino acid sequence (32-35) and its potent immunomodulatory effects. It has a shorter half-life compared to other similar compounds, which may contribute to its low toxicity .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N8O7/c1-11(2)16(20(35)36)29-19(34)14(10-15(30)31)28-18(33)13(7-3-4-8-22)27-17(32)12(23)6-5-9-26-21(24)25/h11-14,16H,3-10,22-23H2,1-2H3,(H,27,32)(H,28,33)(H,29,34)(H,30,31)(H,35,36)(H4,24,25,26)/t12-,13-,14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIXXKVZEXZCLU-YXWQFLTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234688 | |
Record name | Thymocartin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85466-18-8 | |
Record name | Thymocartin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085466188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymocartin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THYMOCARTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0H0SK3AD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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